molecular formula C46H90NO8P B1263622 1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine

1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine

Cat. No.: B1263622
M. Wt: 816.2 g/mol
InChI Key: GIPZQCAVEQRWOM-IKJFKDIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are tetradecanoyl and (15Z)-tetracosenoyl respectively. It is a phosphatidylcholine 38:1 and a tetradecanoate ester. It derives from a (15Z)-tetracosenoic acid.

Scientific Research Applications

Synthesis and Biological Properties

  • A study by Guttenberger et al. (2017) developed a synthetic approach for a related compound, 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, which is part of arsenic-containing phosphatidylcholines (AsPCs) found in herring caviar. This synthesis aids in understanding the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).

Analytical Techniques and Lipid Analysis

  • Dasgupta et al. (1987) utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry to study unique branched and unsaturated phospholipid molecular species, contributing to the analytical understanding of complex lipids like 1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine (Dasgupta et al., 1987).

Micellar Properties and Biophysical Studies

  • Kramp et al. (1984) explored the critical micellar concentration and physical chemical characteristics of compounds similar to this compound. This research helps in understanding the behavior of these compounds in biological systems (Kramp et al., 1984).

Enzymatic Synthesis and Biological Activities

  • Wykle et al. (1980) discussed the enzymatic synthesis of similar phosphocholine compounds, providing insights into the biochemical pathways and potential biological activities of these lipids (Wykle et al., 1980).

Bicelle Systems and Structural Biology

  • Wu et al. (2010) examined isotropically tumbling small bicelles formed by mixtures including compounds similar to this compound for use in spectroscopic studies, highlighting their application in molecular biophysics (Wu et al., 2010).

Liposome Polymerization

  • Sadownik et al. (1986) developed methods for synthesizing polymerized liposomes using related phospholipids, which has implications for creating stable membrane models and drug delivery systems (Sadownik et al., 1986).

Lipid Nanoparticles and Structural Characterization

  • Schmiele et al. (2016) characterized lipid nanoparticles stabilized by similar phosphocholines, underscoring the importance of these compounds in nanoparticle research and applications (Schmiele et al., 2016).

Properties

Molecular Formula

C46H90NO8P

Molecular Weight

816.2 g/mol

IUPAC Name

[(2R)-2-[(Z)-tetracos-15-enoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-17-15-13-11-9-7-2/h19-20,44H,6-18,21-43H2,1-5H3/b20-19-/t44-/m1/s1

InChI Key

GIPZQCAVEQRWOM-IKJFKDIMSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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